molecular formula C15H19NO3 B13063053 Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1823420-33-2

Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13063053
CAS No.: 1823420-33-2
M. Wt: 261.32 g/mol
InChI Key: PKTHNYCCIQHEOX-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-6-azaspiro[34]octane-6-carboxylate is a chemical compound with the molecular formula C15H19NO3 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate typically involves the annulation of cyclopentane and four-membered rings. One common method includes the use of readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.

    Biology: It may be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.

Biological Activity

Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15H19NO3
Molecular Weight : 261.32 g/mol
CAS Number : 1823420-33-2

The compound features a spirocyclic structure that includes both hydroxyl and carboxylate functional groups, contributing to its biological activity. The presence of the azaspiro framework allows for specific interactions with biological macromolecules.

This compound exhibits biological activity primarily through its interaction with the epidermal growth factor receptor (EGFR). This interaction can inhibit EGFR signaling pathways, leading to:

  • Reduced Cell Proliferation : Inhibition of EGFR can slow down or halt the growth of cancer cells.
  • Increased Apoptosis : The compound may promote programmed cell death in malignant cells, enhancing its potential as an anticancer agent.

Biological Activity Overview

Research indicates that this compound has shown promise in various biological assays:

Biological Activity Description
EGFR Inhibition Significant inhibition of EGFR, impacting cancer cell growth.
Enzyme Interaction Potential to inhibit enzymes involved in cancer progression and metastasis.
Anticancer Potential Demonstrated effects in reducing tumor viability in preclinical models.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Annulation Reactions : Utilizing cyclopentane derivatives and four-membered rings.
  • Chemical Transformations : Employing readily available starting materials under controlled reaction conditions.

These methods allow for the efficient production of the compound while maintaining high yields.

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cell Lines : Research has shown that derivatives of this compound can significantly inhibit cell proliferation in various cancer cell lines, including breast and lung cancers.
  • Mechanistic Studies : Detailed studies have revealed that the compound binds selectively to the active sites of proteins involved in EGFR signaling, effectively blocking downstream signaling pathways critical for cancer cell survival.
  • Comparative Analysis with Similar Compounds : A comparative study with structurally similar compounds showed that this compound has a superior binding affinity to EGFR compared to other spirocyclic compounds.

Properties

CAS No.

1823420-33-2

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C15H19NO3/c17-13-8-15(9-13)6-7-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2

InChI Key

PKTHNYCCIQHEOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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